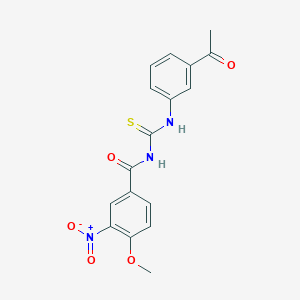![molecular formula C16H15N3O4S B410445 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide CAS No. 335393-52-7](/img/structure/B410445.png)
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Applications
In pharmacology, compounds similar to N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide may be explored for their therapeutic effects. For instance, studies on N,N-diethyl-3-methylbenzamide (deet) highlight its application as an all-purpose topical insect repellent, effective against mosquitoes, flies, fleas, and ticks. The pharmacokinetics, formulation, and safety aspects of deet are well-documented, emphasizing its efficacy and safety when applied as recommended, despite some reported side effects (Qiu, Jun, & McCall, 1998).
Environmental Science
In environmental science, the degradation pathways and biotoxicity of compounds are critical areas of study. For example, research on the advanced oxidation processes (AOPs) used to treat acetaminophen from aqueous media sheds light on the degradation mechanisms, by-products, and their environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022). Such studies may provide a framework for understanding how similar compounds, including this compound, behave in environmental contexts and their potential risks or benefits.
Materials Science
In materials science, the synthesis and application of photosensitive protecting groups , such as 2-nitrobenzyl and 3-nitrophenyl compounds, are explored for their utility in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974). The research into such compounds offers insights into developing novel materials with specific properties, such as light sensitivity, which could be relevant to the applications of this compound in creating advanced materials or chemical sensors.
Propriétés
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQRQRJAWHLGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410366.png)
![N-[(4-bromophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410367.png)


![N-[4-(diethylamino)phenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410371.png)

![Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410374.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410375.png)
![Propyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410376.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410377.png)
![N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410378.png)
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410382.png)